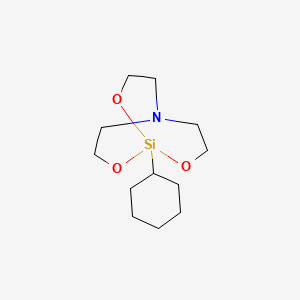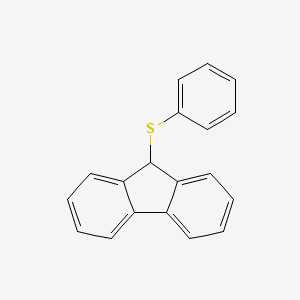
1,1'-Oxybis(2-isocyanatobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Oxybis(2-isocyanatobenzene) is an organic compound with the molecular formula C14H8N2O3. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzene ring through an oxygen bridge. This compound is known for its reactivity and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2-isocyanatobenzene) can be synthesized through the reaction of 2-nitrophenol with phosgene, followed by the reduction of the resulting 2-nitrophenyl chloroformate to 2-aminophenyl chloroformate. The final step involves the reaction of 2-aminophenyl chloroformate with phosgene to yield 1,1’-Oxybis(2-isocyanatobenzene) .
Industrial Production Methods: In industrial settings, the production of 1,1’-Oxybis(2-isocyanatobenzene) typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to optimize the production efficiency.
化学反応の分析
Types of Reactions: 1,1’-Oxybis(2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form ureas and with alcohols to form carbamates.
Addition Reactions: Can react with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates and ureas.
Common Reagents and Conditions:
Amines: Used to form ureas.
Alcohols: Used to form carbamates.
Catalysts: Often employed to enhance reaction rates and yields.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
科学的研究の応用
1,1’-Oxybis(2-isocyanatobenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
作用機序
The mechanism of action of 1,1’-Oxybis(2-isocyanatobenzene) involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate groups react with these nucleophiles to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
類似化合物との比較
Phenyl isocyanate: Similar in structure but contains only one isocyanate group attached to a benzene ring.
1,1’-Methylenebis(4-isocyanatobenzene): Contains two isocyanate groups attached to benzene rings through a methylene bridge.
Uniqueness: 1,1’-Oxybis(2-isocyanatobenzene) is unique due to the presence of an oxygen bridge connecting the benzene rings, which imparts distinct reactivity and properties compared to other isocyanates. This structural feature allows for specific applications in polymer chemistry and material science .
特性
CAS番号 |
31691-26-6 |
|---|---|
分子式 |
C14H8N2O3 |
分子量 |
252.22 g/mol |
IUPAC名 |
1-isocyanato-2-(2-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H |
InChIキー |
KYZJYDSSXRSBDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=CC=C2N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)


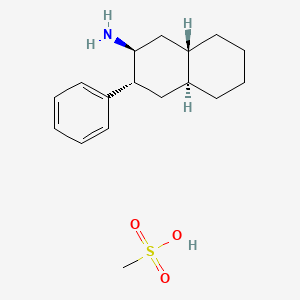
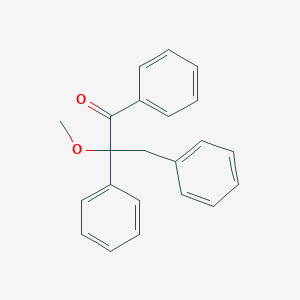

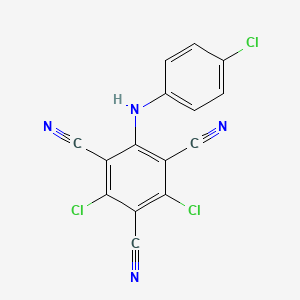
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
